

Trisodium phosphate synthesis and purification methods

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trisodium phosphate*

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An In-depth Technical Guide to the Synthesis and Purification of **Trisodium Phosphate**

Introduction

Trisodium phosphate (TSP), with the chemical formula Na_3PO_4 , is an inorganic salt that exists in various hydrated forms, most commonly as the dodecahydrate ($\text{Na}_3\text{PO}_4 \cdot 12\text{H}_2\text{O}$), as well as in an anhydrous form.[1][2] It is a white, granular or crystalline solid that is highly soluble in water, creating a strongly alkaline solution with a pH typically ranging from 11.5 to 12.5 for a 1% solution.[2][3][4] This high alkalinity makes TSP a powerful cleaning agent, degreaser, pH regulator, and emulsifier. Its applications are diverse, spanning industrial cleaning, water treatment, metal surface preparation, and as a food additive (E339iii). The synthesis and purification methods are critical in determining the final product's grade, purity, and suitability for these varied applications, from technical grade for cleaning to high-purity food grade.

Core Synthesis Methodologies

The commercial production of **trisodium phosphate** is primarily achieved through the neutralization of phosphoric acid (H_3PO_4) with a sodium-based alkali. The process is typically conducted in two stages to ensure complete conversion and to manage the reaction economically, often using the less expensive soda ash (sodium carbonate, Na_2CO_3) for the initial neutralization step, followed by the stronger caustic soda (sodium hydroxide, NaOH) for the final conversion.

Two-Step Neutralization Process

The foundational method for TSP synthesis involves two sequential chemical reactions.

- **Formation of Disodium Hydrogen Phosphate:** In the first step, phosphoric acid is reacted with sodium carbonate. The basicity of sodium carbonate is only sufficient to neutralize the acid to the stage of disodium hydrogen phosphate (Na_2HPO_4). This reaction is accompanied by the evolution of carbon dioxide gas.
 - Reaction: $\text{H}_3\text{PO}_4 + \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{HPO}_4 + \text{H}_2\text{O} + \text{CO}_2$
- **Conversion to **Trisodium Phosphate**:** The resulting disodium hydrogen phosphate is then treated with sodium hydroxide to complete the neutralization and form **trisodium phosphate**.
 - Reaction: $\text{Na}_2\text{HPO}_4 + \text{NaOH} \rightarrow \text{Na}_3\text{PO}_4 + \text{H}_2\text{O}$

Alternative starting materials can include mother liquors from the production of monosodium or disodium phosphates, which are then treated with caustic soda to produce TSP.

Process Variations

- **Hot Phosphoric Acid Method:** This method involves the direct neutralization reaction between hot phosphoric acid and caustic soda. The resulting neutralized solution is then cooled, crystallized, centrifuged, and dried to obtain the final product.
 - Overall Reaction: $\text{H}_3\text{PO}_4 + 3\text{NaOH} \rightarrow \text{Na}_3\text{PO}_4 + 3\text{H}_2\text{O}$
- **Extraction Phosphoric Acid Method:** This industrial process begins by neutralizing phosphoric acid with soda ash at 90-100 °C until 50-70% of the acid is converted. This step also precipitates impurities like sodium fluorosilicate, which are then filtered off. The filtrate is further neutralized with soda ash to a slightly alkaline pH of 8.4-8.6 before sodium hydroxide is added to generate the final **trisodium phosphate**.

Purification and Product Formulation

After the initial synthesis, several purification and formulation steps are required to obtain a stable, high-purity product in the desired physical form.

Crystallization

Crystallization is the primary method for purifying TSP and producing its hydrated forms, most commonly the dodecahydrate ($\text{Na}_3\text{PO}_4 \cdot 12\text{H}_2\text{O}$).

- **Process:** The hot, concentrated TSP solution is filtered to remove any insoluble matter. It is then cooled under controlled conditions to induce crystallization. The solution is often concentrated to a relative density of 1.24-1.26 before being cooled to a temperature range of 25-70 °C. The resulting crystals are separated from the remaining liquid (mother liquor) by centrifugation. The mother liquor can be recycled for use in subsequent batches.
- **Melt Crystallization:** A novel approach involves melt crystallization, where a TSP solution is brought into contact with a surface maintained at a temperature below the solution's melting point, causing the formation of various crystalline hydrates.

Drying and Anhydrous Production

- **Conventional Drying:** The separated crystals are dried to produce the final product.
- **Spray Drying:** To produce anhydrous **trisodium phosphate** directly, a purified solution of TSP is atomized into a spray dryer. The solution is heated to 85-95 °C, and then sprayed into a chamber with an inlet air temperature of 650-750 °C and an outlet temperature of 140-170 °C, using an atomization steam pressure of 0.15-0.3 MPa.

Advanced and High-Purity Methods

For applications requiring higher purity, such as food or pharmaceuticals, advanced purification techniques are employed. One patented method involves:

- Dissolving industrial-grade TSP in high-purity water.
- Adding an organic amine-modified starch chelating agent and an arsenic removing agent.
- Stirring the mixture for 4-6 hours at room temperature.
- Filtering to remove the agents and impurities.
- Performing reduced pressure distillation on the filtrate at 40-60 °C.

- Cooling to 0-10 °C for crystallization, followed by filtration and vacuum drying.

This process yields a product with a purity exceeding 99.0wt%, meeting food additive standards.

Formulation for Stability

A common issue with crystalline TSP is caking during storage. To produce a free-flowing, non-caking product, a small amount of sodium sulfate (0.25% to 0.80% by weight) can be added to the TSP solution before crystallization. This results in the co-crystallization of sodium sulfate with the **trisodium phosphate** dodecahydrate, enhancing its stability under variable atmospheric conditions.

Data Presentation: Process Parameters and Specifications

Quantitative data from the described methods are summarized below for comparison.

Table 1: Synthesis and Crystallization Parameters

Parameter	Value	Method/Stage	Reference
Reaction Temperature	90-100 °C	Extraction Phosphoric Acid Method	
Intermediate pH	8.4-8.6	After soda ash neutralization	
Solution Relative Density	1.24-1.26	Before crystallization	
Crystallization Temperature	25-70 °C	Cooling Crystallization	
High-Purity Distillation Temp.	40-60 °C	Reduced Pressure Distillation	

| High-Purity Crystallization Temp. | 0-10 °C | High-Purity Method | |

Table 2: Spray Drying Parameters for Anhydrous TSP

Parameter	Value	Reference
Solution Temperature	85-95 °C	
Atomization Steam Pressure	0.15-0.3 MPa	
Inlet Air Temperature	650-750 °C	

| Outlet Air Temperature | 140-170 °C | |

Table 3: Product Purity and Specifications

Parameter	Specification	Grade/Form	Reference
Assay (Na₃PO₄)	≥ 97.0% (ignited basis)	Monohydrate	
Assay (Na ₃ PO ₄)	≥ 92.0% (ignited basis)	Dodecahydrate	
Assay (Na ₃ PO ₄)	97.0-103.0% (dried basis)	General	
Assay (Na ₃ PO ₄)	> 99.0wt%	High-Purity (Food Grade)	
pH (1% solution)	11.5-12.5	General	
Heavy Metals	≤ 20 µg/g (as Pb)	General	
Arsenic	≤ 4.0 µg/g (as As ₂ O ₃)	General	
Chloride	≤ 0.071%	General	

| Sulfate | ≤ 0.058% | General | |

Experimental Protocols

Protocol 1: Laboratory Synthesis of Trisodium Phosphate Dodecahydrate

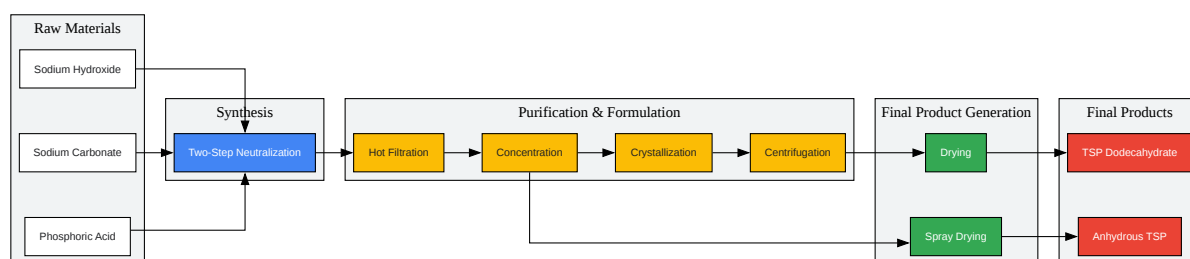
- **Step 1: Disodium Phosphate Synthesis:** Prepare a solution of sodium carbonate in water. Slowly add a stoichiometric amount of phosphoric acid while stirring. The reaction will effervesce as CO_2 is released. Control the addition rate to prevent excessive foaming.
- **Step 2: Trisodium Phosphate Conversion:** To the disodium phosphate solution from Step 1, add a stoichiometric amount of concentrated sodium hydroxide solution. Heat the mixture to ensure the reaction goes to completion.
- **Step 3: Purification and Crystallization:** Filter the hot solution to remove any insoluble impurities. Concentrate the filtrate by boiling until the solution reaches a relative density of approximately 1.25.
- **Step 4: Crystal Formation:** Allow the concentrated solution to cool slowly and undisturbed to a temperature between 25-30 °C. Crystals of **trisodium phosphate** dodecahydrate will form.
- **Step 5: Isolation and Drying:** Separate the crystals from the mother liquor using vacuum filtration or a centrifuge. Wash the crystals with a small amount of cold distilled water to remove residual mother liquor. Dry the crystals at a low temperature (e.g., in a desiccator or a low-temperature oven) to avoid loss of hydration water.

Protocol 2: Purity Analysis by Acid-Base Titration

- **Sample Preparation:** Accurately weigh a sample of TSP (e.g., 2.5 g for anhydrous, 5 g for dodecahydrate) and dissolve it in deionized water. Transfer the solution to a 250 mL volumetric flask and dilute to the mark.
- **Titration Setup:** Pipette a 25 mL aliquot of the sample solution into a beaker or conical flask. Place the electrodes of a calibrated pH meter into the solution.
- **First Endpoint:** Titrate the solution with a standardized solution of hydrochloric acid (e.g., 1 N HCl). Record the volume of HCl required to reach the first inflection point, which occurs at approximately pH 8.8. This corresponds to the conversion of PO_4^{3-} to HPO_4^{2-} .

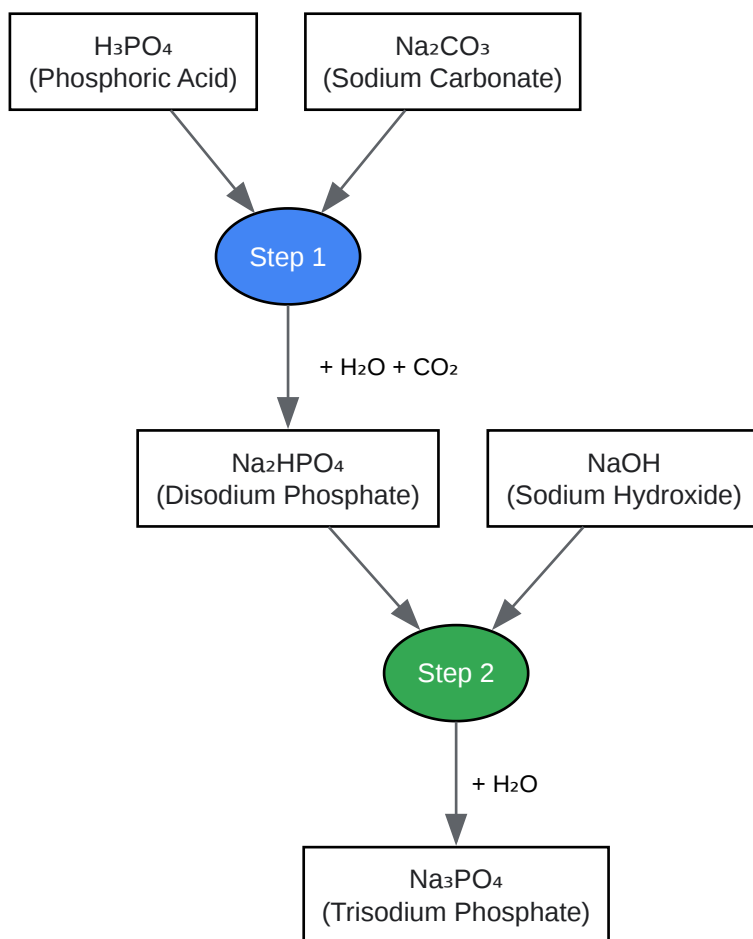
- **Second Endpoint:** Continue the titration with the same HCl solution. Record the volume of titrant required to reach the second inflection point at approximately pH 4. This corresponds to the conversion of HPO_4^{2-} to H_2PO_4^- .
- **Calculation:** The purity of the **trisodium phosphate** can be calculated based on the volume of titrant consumed between the two endpoints. Each mole of HCl in this range corresponds to one mole of Na_3PO_4 .

Mandatory Visualizations



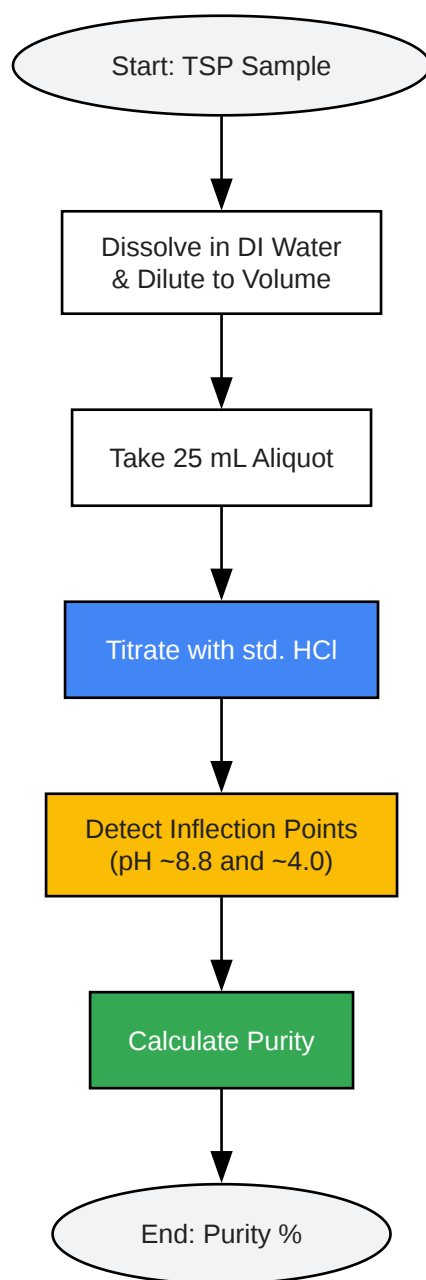
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Caption: Overall workflow for the synthesis and purification of **trisodium phosphate**.



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Caption: Two-step chemical reaction pathway for TSP synthesis.



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Caption: Experimental workflow for TSP purity analysis via acid-base titration.

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- To cite this document: BenchChem. [Trisodium phosphate synthesis and purification methods]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7803235#trisodium-phosphate-synthesis-and-purification-methods]

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